2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Description

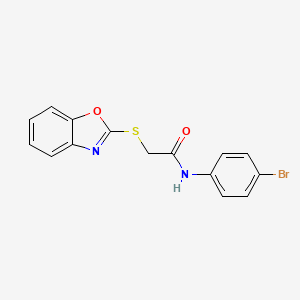

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a synthetic small molecule characterized by a benzoxazole core linked via a sulfanyl (-S-) group to an acetamide scaffold, which is substituted with a 4-bromophenyl group. The 4-bromophenyl group enhances lipophilicity and may act as a halogen bond donor, influencing target binding interactions.

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c16-10-5-7-11(8-6-10)17-14(19)9-21-15-18-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBDMXMGSFKCBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable aldehyde under acidic conditions.

Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound.

Acetamide Formation: The final step involves the reaction of the benzoxazole-sulfanyl derivative with 4-bromoaniline and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols (depending on the functional group reduced).

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their activity.

Comparison with Similar Compounds

Core Scaffold and Substituents

Key Observations :

- Benzoxazole vs.

- Substituent Effects : The 4-bromophenyl group is conserved in multiple analogs, suggesting its role in stabilizing aromatic interactions. In contrast, the acetylphenyl derivative introduces an electron-withdrawing group, which may reduce solubility compared to the bromophenyl analog.

- Heterocyclic Variations: Triazole and triazinoindole substituents (e.g., Compounds 26 and ) introduce bulkier groups, likely impacting steric interactions in biological targets.

Crystallographic Data

- The target compound’s structural analogs exhibit distinct dihedral angles and hydrogen-bonding patterns. For example, N-(4-bromophenyl)acetamide derivatives show dihedral angles between aromatic rings ranging from 40° to 86.3°, influencing molecular conformation and crystal packing .

- In N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide, weak N–H⋯S and C–H⋯O interactions stabilize the crystal lattice, a feature shared with other sulfanyl-linked acetamides .

Key Observations :

- Carbodiimide-mediated coupling (e.g., EDC) is a common method for synthesizing acetamide derivatives .

- Purity levels for triazinoindole derivatives exceed 95%, suggesting robust synthetic protocols .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 4-bromophenyl group increases logP compared to acetylphenyl or methoxy-substituted analogs .

- Hydrogen Bonding: Sulfanyl and acetamide groups enable hydrogen-bond donor/acceptor interactions, critical for target engagement. Benzothiazole derivatives may exhibit stronger hydrogen bonding due to sulfur’s polarizability .

- Metabolic Stability : Piperazine-containing analogs (e.g., ) likely show improved solubility and metabolic profiles compared to bromophenyl derivatives.

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide (CAS No. 86109-44-6) is a benzoxazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves several key steps:

- Formation of Benzoxazole Ring : The benzoxazole ring is synthesized by reacting 2-aminophenol with an aldehyde under acidic conditions.

- Introduction of Sulfanyl Group : The sulfanyl group is introduced by reacting the benzoxazole derivative with a thiol compound.

- Acetamide Formation : The final step involves the reaction of the benzoxazole-sulfanyl derivative with 4-bromoaniline and acetic anhydride to form the acetamide moiety.

Biological Activity

The biological activity of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values range from 250 µg/ml to as low as 7.81 µg/ml, indicating a broad spectrum of activity .

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

| Candida albicans | 15.6 |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In various cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), it has shown promising cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (µM) |

|---|---|

| A-431 | 10 |

| Jurkat | 12 |

The mechanism by which 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival.

- Receptor Interaction : It can bind to receptors that modulate signaling pathways critical for cancer cell growth and survival.

- Reactive Oxygen Species (ROS) : There is evidence suggesting that it induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies

A notable study investigated the compound's effects on various cancer cell lines. The results indicated that the presence of the bromine atom significantly enhances its reactivity and biological efficacy compared to similar compounds lacking this feature.

Another study focused on the antimicrobial properties, revealing that modifications in the benzoxazole structure could lead to improved activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.